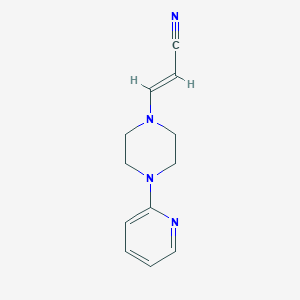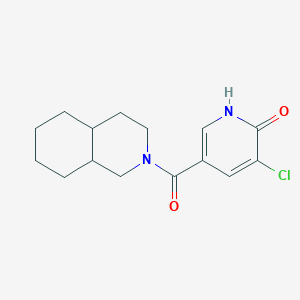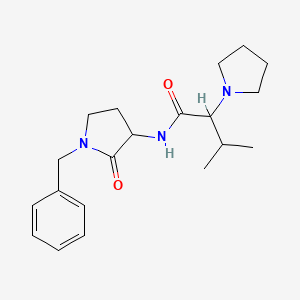
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PP2A inhibitor is a potent inhibitor of protein phosphatase 2A, which plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor works by inhibiting the activity of protein phosphatase 2A, which is a crucial regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor binds to the catalytic subunit of (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile, preventing it from dephosphorylating its substrates. This leads to the accumulation of phosphorylated proteins, which can induce apoptosis and suppress cell proliferation.
Biochemical and Physiological Effects:
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor has been shown to induce apoptosis and suppress cell proliferation in cancer cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor has also been shown to regulate the expression of various genes involved in cellular processes, including cell cycle progression and DNA repair.
実験室実験の利点と制限
One advantage of using (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor in lab experiments is its potent inhibitory activity against protein phosphatase 2A. This makes it an excellent tool for studying the role of (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile in various cellular processes. However, one limitation of using (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor is its potential toxicity, which can affect the viability of cells and tissues.
将来の方向性
There are several future directions for research on (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor. One direction is to study its potential therapeutic applications in other diseases, including diabetes and cardiovascular disease. Another direction is to develop more potent and selective inhibitors of (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile, which can be used as therapeutic agents. Additionally, more research is needed to understand the mechanism of action of (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor and its effects on cellular processes.
合成法
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor can be synthesized using a variety of methods, including the reaction of 4-pyridin-2-ylpiperazine with propargyl bromide, followed by the reaction of the resulting compound with cyanogen bromide. Another method involves the reaction of 4-pyridin-2-ylpiperazine with propargyl alcohol, followed by the reaction of the resulting compound with cyanogen bromide. Both methods result in the formation of (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile.
科学的研究の応用
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-5-3-7-15-8-10-16(11-9-15)12-4-1-2-6-14-12/h1-4,6-7H,8-11H2/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSHGBRUQQZNKX-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=CC#N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C/C#N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B7554052.png)

![2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7554066.png)

![6-Tert-butyl-2-(1,4-thiazepan-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7554096.png)

![1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7554103.png)
![N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-benzothiazol-2-amine](/img/structure/B7554109.png)

![N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide](/img/structure/B7554114.png)
![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine](/img/structure/B7554116.png)
![(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7554118.png)
![[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7554133.png)
![1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7554147.png)